N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c19-13-3-5-14(6-4-13)21-15(24)10-26-16-9-12(7-8-20-16)18-22-17(23-25-18)11-1-2-11/h3-9,11H,1-2,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRNWQZUQHHEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=NC=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromophenyl group, a cyclopropyl moiety linked to an oxadiazole , and a thioacetamide structure. The presence of these functional groups contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 396.30 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant activity against various bacterial strains and fungi. In vitro assays revealed that derivatives with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), where IC50 values were reported in the low micromolar range .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes or receptors involved in cell signaling pathways. Molecular docking studies suggest that the oxadiazole moiety may facilitate binding to targets related to cancer proliferation and microbial resistance .
Case Studies and Research Findings
- Antimicrobial Study : A recent study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their electron-donating counterparts .
- Anticancer Research : Another study focused on thiazole and oxadiazole derivatives reported that certain compounds exhibited promising anticancer activity against MCF7 cells, suggesting that modifications in the side chains significantly affect their potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of the bromo group enhances the lipophilicity and biological activity.
- The cyclopropyl group contributes to the overall stability of the compound.
- The thioacetamide linkage is crucial for maintaining bioactivity, as it may participate in hydrogen bonding with target sites.
Scientific Research Applications
Chemical Properties and Structure
The compound can be represented by the following chemical structure:
Molecular Formula : CHBrNOS
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. It has been evaluated against various bacterial strains and fungi, showing promising results.
Case Study: Antimicrobial Activity
A study involving the synthesis of related compounds demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The testing was performed using standardized methods such as the agar diffusion method and broth microdilution assays. Some derivatives showed Minimum Inhibitory Concentrations (MICs) comparable to or better than standard antibiotics .
Anticancer Potential
The compound has also been investigated for its potential anticancer effects. Its structure allows it to interact with cellular pathways involved in cancer proliferation.
Case Study: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer). The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression. Molecular docking studies further elucidated its binding affinity to specific cancer-related targets, suggesting a potential for drug development .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme inhibitors are crucial in developing therapeutic agents for various diseases.
Case Study: Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. In vitro assays demonstrated that this compound can effectively reduce AChE activity, thereby increasing acetylcholine levels in neuronal tissues .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the acetamide group activate the para-bromo position for displacement.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| SNAr with amines | DMF, 80°C, K2CO3 | N-(4-aminophenyl) derivatives | |
| Suzuki coupling | Pd(PPh3)4, Na2CO3, toluene/H2O | Biaryl derivatives |
Key Observations :
-
Suzuki cross-couplings yield biaryls with >75% efficiency when arylboronic acids are used .
-
Amine substitutions require catalytic CuI for improved regioselectivity.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazol-5-yl group participates in ring-opening reactions and acts as a hydrogen bond acceptor.
Mechanistic Insights :
-
Hydrolysis under acidic conditions cleaves the oxadiazole ring to form cyanoamide derivatives .
-
The oxadiazole nitrogen atoms coordinate with metal ions, enabling applications in catalysis.
Thioacetamide Functional Group Reactivity
The thioether (–S–) and acetamide (–NHCOR) groups undergo distinct transformations:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Oxidation to sulfone | H2O2, AcOH, 60°C | Sulfone derivatives | |
| Alkylation | Alkyl halides, K2CO3, DMF | S-alkylated analogs |
Critical Data :
-
Alkylation at the sulfur atom preserves the pyridine-oxadiazole core.
Pyridine Ring Modifications
The pyridine ring undergoes electrophilic substitution and coordination reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-nitro-pyridine derivatives | |
| Metal complexation | RuCl3, ethanol, reflux | Ruthenium-based catalysts |
Structural Impact :
-
Nitration occurs at the meta-position relative to the oxadiazole substituent .
-
Ruthenium complexes exhibit enhanced catalytic activity in oxidation reactions .
Cyclopropane Ring Stability and Reactivity
The 3-cyclopropyl group on the oxadiazole influences steric and electronic properties:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Ring-opening | Ozone, CH2Cl2, -78°C | Dicarbonyl compounds | |
| Photochemical isomerization | UV light, benzene | Bicyclic intermediates |
Notable Findings :
-
Ozonolysis cleaves the cyclopropane ring to yield ketones.
-
UV-induced isomerization generates strained bicyclic structures with unique reactivity .
Comparative Reactivity Table
The compound’s functional groups exhibit the following relative reactivities:
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Bromophenyl | 4 | SNAr, cross-coupling |
| 1,2,4-oxadiazole | 3 | Hydrolysis, coordination |
| Thioacetamide | 5 | Oxidation, alkylation |
| Pyridine | 2 | Electrophilic substitution |
| Cyclopropane | 1 | Ring-opening, isomerization |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, the 3-cyclopropyl-1,2,4-oxadiazole moiety is prepared via cyclization of amidoximes with acyl chlorides. The pyridinyl-thioacetamide core is then synthesized by coupling 4-mercaptopyridine derivatives with bromoacetamide intermediates under basic conditions (e.g., triethylamine in DMF). Final assembly involves nucleophilic substitution or thiol-alkyne click chemistry .
- Key Considerations : Reaction temperature (often 60–80°C), solvent polarity, and stoichiometric ratios of intermediates are critical for yield optimization. Purity is monitored via TLC or HPLC at each step .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
- FT-IR to verify functional groups (e.g., C=O at ~1650 cm⁻¹, S-C=O at ~1250 cm⁻¹).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate regiochemical impurities, requiring column chromatography for resolution .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies often arise due to poor cellular uptake or metabolic instability. Strategies include:
- Prodrug modification : Introducing lipophilic groups (e.g., esterification) to enhance membrane permeability.
- Metabolite profiling : LC-MS/MS to identify degradation products and adjust functional groups for stability .
- Case Study : Analogous compounds with thienopyrimidine cores showed improved anticancer activity after substituting bromophenyl with trifluoromethyl groups to reduce efflux pump recognition .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile or THF to minimize side reactions.
- Catalysis : Use Pd/C or CuI for efficient coupling of thiol and acetamide moieties.
- Flow Chemistry : Continuous-flow systems improve heat transfer and reduce reaction time .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 24h | 65 | 90 |
| THF, Pd/C, 60°C, 12h | 82 | 95 |
Q. How do structural modifications impact the compound’s mechanism of action?
- Methodological Answer :
- SAR Studies : Compare analogs with varied substituents (e.g., cyclopropyl vs. phenyl on oxadiazole).
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Key findings:
- The cyclopropyl group enhances hydrophobic binding in enzyme active sites.
- Bromophenyl improves π-π stacking with aromatic residues .
- Advanced Tool : Molecular dynamics simulations (AMBER/CHARMM) to assess binding stability over time .
Q. How are crystallographic data used to resolve spectral ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths/angles, clarifying NMR or IR assignments. For example:
- Torsional angles between pyridine and oxadiazole rings explain unexpected NOESY correlations.
- Hydrogen-bonding networks validate tautomeric forms observed in solution .
Comparative Analysis & Data Contradictions
Q. How does this compound compare to structurally similar analogs in terms of bioactivity?
- Methodological Answer :
- Activity Table :
| Compound | Core Structure | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) |
|---|---|---|---|
| Target Compound | Oxadiazole-pyridine-thioacetamide | 2.1 | 8.5 |
| Analog A (thienopyrimidine) | Thienopyrimidine-thioacetamide | 5.3 | 12.4 |
| Analog B (imidazole) | Imidazole-pyridine-thioacetamide | 3.8 | 10.2 |
- Conclusion : The oxadiazole-pyridine scaffold confers superior potency due to enhanced target engagement .
Q. What analytical techniques resolve purity vs. stability contradictions in HPLC data?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via:
- HPLC-DAD : Track degradation peaks under UV/Vis.
- LC-HRMS : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid).
- Stabilization : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
